molecular formula C7H5BrF2 B1296928 2-(Bromomethyl)-1,3-difluorobenzene CAS No. 85118-00-9

2-(Bromomethyl)-1,3-difluorobenzene

Cat. No. B1296928
CAS RN: 85118-00-9
M. Wt: 207.01 g/mol
InChI Key: LSXJPJGBWSZHTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for 2-(Bromomethyl)-1,3-difluorobenzene, there are related compounds that have been synthesized. For instance, a synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid has been reported . Another study reported the synthesis of various novel derivatives of 2-bromomethylbenzimidazole .

Scientific Research Applications

1. Synthesis and Characterisation of Isomeric Derivatives

  • Summary of Application : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . Bromo-substituted precursors, such as 2-(Bromomethyl)-1,3-difluorobenzene, serve as vital intermediates in synthetic routes .
  • Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
  • Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

2. Synthesis of Block Copolymers

  • Summary of Application : The synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
  • Methods of Application : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The primary parameters, for example concentration, and time that affect reaction were evaluated .
  • Results or Outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

3. Bromomethylation of Thiols

  • Summary of Application : Bromomethyl sulfides serve as useful building blocks in organic synthesis . They are synthetically valuable intermediates, offering superior electrophilicity .
  • Methods of Application : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts .
  • Results or Outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability . Bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

4. Synthesis of Boronic Acid-Functionalized Benzyl Viologen

  • Summary of Application : 2-(Bromomethyl)phenylboronic acid can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
  • Methods of Application : The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4′-bipyridine .
  • Results or Outcomes : The resulting o-BBV can be used as a chemosensor to sense glucose in aqueous water .

5. Synthesis of 2-(Bromomethyl)-2-Butyl Hexanoic Acid

  • Summary of Application : 2-(Bromomethyl)-2-butyl hexanoic acid is a key intermediate for the synthesis of 1,2,5-benzothiadiazepine derivatives . These derivatives are bile acid modulators with apical sodium-dependent bile acid transporter (ASBT) and/or hepatic bile acid transport (LBAT) inhibitory activity . They are potentially useful in the treatment of cardiovascular diseases, fatty acid metabolism and glucose utilization disorders, gastrointestinal diseases, and liver diseases .
  • Methods of Application : The synthetic method involves a series of reactions, starting with 2,2-di-n-butyl-1,3-propanediol as a starting material .
  • Results or Outcomes : The synthetic method provided by the patent has the advantages of easy source of the initial raw material, mild reaction conditions, and high total yield .

6. Electrochemical Bromofunctionalization of Alkenes

  • Summary of Application : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
  • Methods of Application : The study investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Results or Outcomes : The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development .

Safety And Hazards

The safety data sheet for related compounds suggests that they may cause skin irritation and may be toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(bromomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJPJGBWSZHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234238
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,3-difluorobenzene

CAS RN

85118-00-9
Record name 2,6-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Gómez-Carpintero, C Cabrero… - … Chemistry Letters and …, 2022 - Taylor & Francis
Mechanochemistry is a powerful tool to develop environmentally benign syntheses of active pharmaceutical ingredients. In this context, we report here the synthesis of the anti-epileptic …
Number of citations: 1 www.tandfonline.com
Y Li - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the title compound, C25H21F2N3O5, the pyrimidine and difluorobenzyloxy rings are twisted away from the central quinoline ring system, making dihedral angles of 54.6 (1) and 74.1 (…
Number of citations: 10 scripts.iucr.org
KN More, JY Lee, JH Park, DJ Chang - … and Molecular Probes, 2019 - koreascience.kr
Hypoxia-inducible factor-1 ($ HIF-1 {\alpha} $) is a transcription factor activated in response to low oxygen level, and is highly expressed in many solid tumors. Moreover, $ HIF-1 {\alpha…
Number of citations: 3 koreascience.kr
K Singh, A Sarbajna, I Dutta, P Pandey… - … –A European Journal, 2017 - Wiley Online Library
The Ni II complex 1 containing pyridyl‐ and hydroxy‐functionalized N‐heterocyclic carbenes (NHCs) is synthesized and its catalytic utility for the selective nitrile hydration to the …
A Mondal, M Díaz-Ruiz, F Deufel, F Maseras… - Chem, 2023 - cell.com
The regioselective C–H activation of arenes remains one of the most promising techniques for accessing highly important functionalized motifs. Such functionalizations can generally be …
Number of citations: 5 www.cell.com
A Niu, L Lin, D Zhang, K Jiang, D Weng, W Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction …
Number of citations: 3 www.sciencedirect.com
T Roy, NN Petersen, G Gopalan, J Gising… - Bioorganic & Medicinal …, 2022 - Elsevier
Ligands comprising a benzimidazole rather than the imidazole ring that is common in AT 2 R ligands eg in the AT 2 R agonist C21, can provide both high affinity and receptor selectivity. …
Number of citations: 3 www.sciencedirect.com
S Alcalde, R Porcar, ML De La Puente… - … Process Research & …, 2023 - ACS Publications
The use of supercritical CO 2 (scCO 2 ) as an enabling technology paves the way for an efficient in-line integration of the synthesis and purification of organic molecules. The scCO 2 …
Number of citations: 2 pubs.acs.org
M Mo, J Yang, XC Jiang, Y Cao, J Fei… - Journal of Medicinal …, 2018 - ACS Publications
Sphingomyelin synthase 2 (SMS2) is a promising therapeutic target for several chronic inflammation-associated diseases, including atherosclerosis, fatty liver, and insulin resistance. …
Number of citations: 24 pubs.acs.org
VC Birar - 2016 - research.brighton.ac.uk
Introduction: 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to quantify cell viability and proliferation [165]. The MTT dye …
Number of citations: 2 research.brighton.ac.uk

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